molecular formula C17H14S B14463905 4,4-Diphenyl-4H-thiopyran CAS No. 65783-77-9

4,4-Diphenyl-4H-thiopyran

Cat. No.: B14463905
CAS No.: 65783-77-9
M. Wt: 250.4 g/mol
InChI Key: XETWYPXDYCNUHF-UHFFFAOYSA-N
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Description

4,4-Diphenyl-4H-thiopyran is a heterocyclic compound characterized by a sulfur atom in a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-4H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenyl-4H-thiopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiopyran ring into sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced thiopyrans

    Substitution: Functionalized thiopyrans with various substituents

Scientific Research Applications

4,4-Diphenyl-4H-thiopyran has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.

Mechanism of Action

The mechanism by which 4,4-Diphenyl-4H-thiopyran exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in the thiopyran ring can participate in various interactions, including coordination with metals and nucleophilic attacks. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2,6-Diphenyl-4H-thiopyran-4-one
  • 2,4,4,6-Tetraphenyl-4H-thiopyran
  • 4H-Thiopyran-4-one, 2,6-diphenyl-, 1,1-dioxide

Comparison: 4,4-Diphenyl-4H-thiopyran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties

Properties

CAS No.

65783-77-9

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

4,4-diphenylthiopyran

InChI

InChI=1S/C17H14S/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-14H

InChI Key

XETWYPXDYCNUHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CSC=C2)C3=CC=CC=C3

Origin of Product

United States

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